N-(4-methoxyphenyl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
Description
"N-(4-methoxyphenyl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide" is a heterocyclic compound featuring a pyrimidine core substituted with a 4-methylpiperidin-1-yl group at the 6-position and an imidazole-4-carboxamide moiety linked to a 4-methoxyphenyl group. While specific pharmacological data are unavailable in the provided evidence, its structural complexity and functional groups (e.g., carboxamide, methoxy, and piperidine) imply tailored solubility, bioavailability, and target affinity.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-15-7-9-26(10-8-15)19-11-20(23-13-22-19)27-12-18(24-14-27)21(28)25-16-3-5-17(29-2)6-4-16/h3-6,11-15H,7-10H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVUNPVXPXFMLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide, often referred to as a derivative of imidazole and pyrimidine, has garnered significant attention in biomedical research due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that integrates an imidazole ring, a pyrimidine moiety, and a methoxyphenyl group. Its molecular formula is C18H24N4O2, with a molecular weight of 336.41 g/mol. The presence of the methoxy group enhances lipophilicity, potentially improving bioavailability.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Enzyme Inhibition : The imidazole ring is known for its ability to interact with various enzymes. Studies have shown that similar compounds can inhibit farnesyltransferase (FT) and other kinases, which are crucial in cancer pathways .
- Receptor Modulation : The piperidine component suggests potential interactions with neurotransmitter receptors, possibly influencing pathways related to mood disorders or neurodegenerative diseases.
- Antimicrobial Activity : Preliminary investigations have indicated that derivatives of this compound exhibit antimicrobial properties, suggesting potential applications in treating infections caused by resistant strains .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | IC50 values ranging from 5-20 nM | |
| Antimicrobial | Effective against Mycobacterium spp. | |
| Antitumor Activity | Inhibition of cell proliferation |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Imidazole Ring : Variations in substituents on the imidazole ring significantly affect enzyme binding affinity.
- Pyrimidine Moiety : Modifications here can enhance selectivity for specific biological targets.
- Methoxy Group : This substituent has been linked to increased solubility and stability in biological systems.
Table 2: SAR Analysis
| Substituent | Effect on Activity | Optimal Variation |
|---|---|---|
| Imidazole Position | Influences enzyme binding | 4-position hydrophobic groups |
| Pyrimidine Position | Affects receptor selectivity | Alkyl substitutions at 6-position |
| Methoxy Group | Enhances solubility | Para-position preferred |
Case Studies
- Anti-Cancer Activity : A study demonstrated that similar imidazole derivatives effectively reduced glioma cell viability through multiple pathways, including apoptosis and cell cycle arrest . The compound's ability to inhibit critical signaling pathways like AKT and mTOR suggests potential as an anti-cancer agent.
- Antimicrobial Efficacy : In vitro studies have shown that compounds with similar structures exhibit significant inhibitory effects against Mycobacterium tuberculosis, indicating that this compound may also possess similar properties .
- Neuroprotective Effects : Research into related piperidine derivatives has highlighted their potential in modulating neurotransmitter systems, suggesting that this compound could be explored for neuroprotective applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several analogs, as outlined below.
Table 1: Structural and Molecular Comparison
Key Observations :
Core Heterocycles: The target compound’s pyrimidine-imidazole hybrid contrasts with pyrazolo-pyridine () and benzimidazole derivatives (). Pyrimidines often enhance binding to ATP pockets in kinases, while imidazoles improve solubility and metabolic stability .
Substituent Effects :
- The 4-methylpiperidin-1-yl group in the target compound may enhance blood-brain barrier penetration due to moderate lipophilicity, whereas ’s benzyl and o-tolyl groups could hinder it .
- ’s ethyl/methyl substituents on pyrazole suggest a focus on steric shielding, possibly reducing off-target interactions compared to the target’s methoxy group .
Molecular Weight and Bioavailability :
- The target compound’s molecular weight is likely intermediate (~450–500 estimated), balancing permeability and solubility. ’s lower weight (416.4) may favor absorption but reduce target affinity .
Unresolved Data Gaps :
- Physical properties (e.g., melting point, logP) and biological data (e.g., IC50, pharmacokinetics) are absent in the evidence, limiting direct functional comparisons.
Q & A
Q. How can regioselectivity challenges in pyrimidine functionalization be mitigated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
